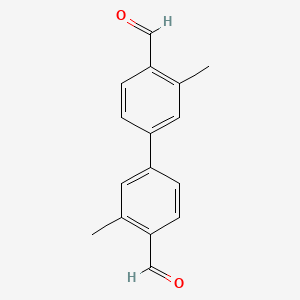
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of two aldehyde groups and two methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methylbenzaldehyde with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the Vilsmeier-Haack reaction, where 3-methylbenzaldehyde is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated product. This intermediate is then subjected to further formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 4-(4-Carboxy-3-methylphenyl)-2-methylbenzoic acid.
Reduction: 4-(4-Hydroxymethyl-3-methylphenyl)-2-methylbenzyl alcohol.
Substitution: 4-(4-Formyl-3-bromomethylphenyl)-2-methylbenzaldehyde.
科学研究应用
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
4-Formyl-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an additional aldehyde group.
4-(4-Formylphenyl)-2-methylbenzaldehyde: Lacks the methyl group on the phenyl ring.
3-Methyl-4-formylbenzaldehyde: Contains only one aldehyde group and one methyl group.
Uniqueness
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is unique due to the presence of two aldehyde groups and two methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This structural feature makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various applications.
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
4-(4-formyl-3-methylphenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(3-5-15(11)9-17)14-4-6-16(10-18)12(2)8-14/h3-10H,1-2H3 |
InChI 键 |
OMVBTWICWLHSKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


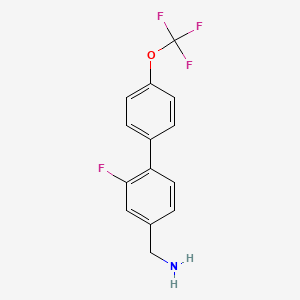
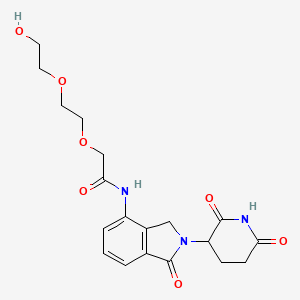
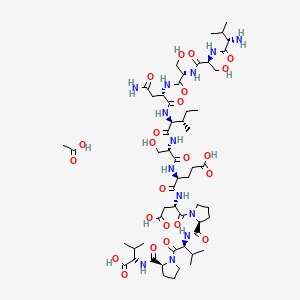
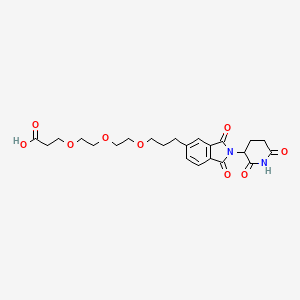
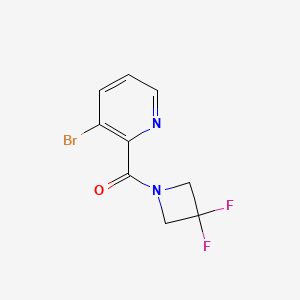
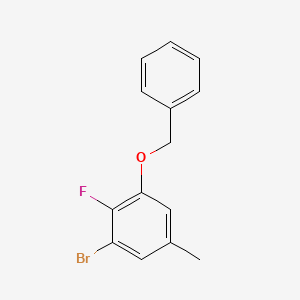
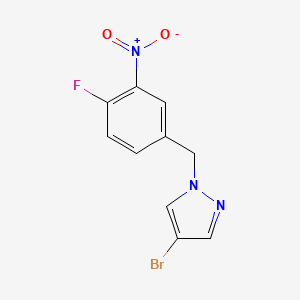
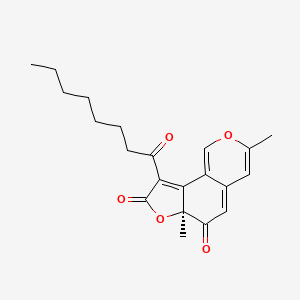
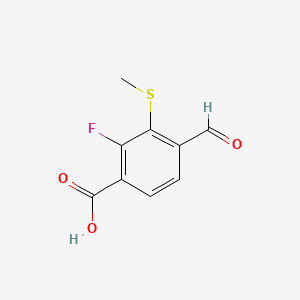
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

